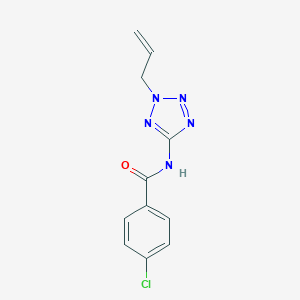
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide, also known as ATCA, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. ATCA is a tetrazole-based compound that has been synthesized through various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide is not fully understood. However, it has been reported that N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide can inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). Inhibition of COX-2 can lead to a decrease in the production of prostaglandins, which are mediators of inflammation. Inhibition of HDACs can lead to an increase in the acetylation of histones, which can result in changes in gene expression.
Biochemical and Physiological Effects
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide can inhibit the proliferation of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has also been reported to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins and other inflammatory mediators. In addition, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been reported to exhibit anti-viral activity against various viruses, including herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has several advantages for lab experiments, including its high purity, stability, and availability. N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide can be synthesized through various methods, and its purity can be determined through various analytical techniques. However, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Therefore, caution should be taken when handling N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide, and appropriate safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide. Firstly, the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide should be further elucidated to understand its mode of action. Secondly, the potential applications of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide in various diseases should be explored further to develop novel drugs with improved efficacy and safety. Thirdly, the pharmacokinetics and pharmacodynamics of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide should be studied to optimize its dosing regimen. Finally, the toxicity and safety of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide should be evaluated in preclinical and clinical studies to ensure its safety for human use.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide, also known as N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide, is a synthetic compound that has shown promising results in scientific research. N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide can be synthesized through various methods and has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been reported to possess anti-inflammatory, anti-tumor, and anti-viral activities. However, further research is needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide and its potential applications in various diseases.
Synthesemethoden
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide can be synthesized through various methods, including the reaction of 2-allyl-2H-tetrazole-5-carboxylic acid with 4-chlorobenzoyl chloride in the presence of a base. Another method involves the reaction of 4-chlorobenzoyl chloride with 2-allyl-2H-tetrazole-5-amine in the presence of a base. The purity of the synthesized compound can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been reported to possess anti-inflammatory, anti-tumor, and anti-viral activities. In medicinal chemistry, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been used as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer and viral infections. In biochemistry, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-4-chlorobenzamide |
|---|---|
Molekularformel |
C11H10ClN5O |
Molekulargewicht |
263.68 g/mol |
IUPAC-Name |
4-chloro-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10ClN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,13,15,18) |
InChI-Schlüssel |
FAISVYSFPFYHGF-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)
![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)










